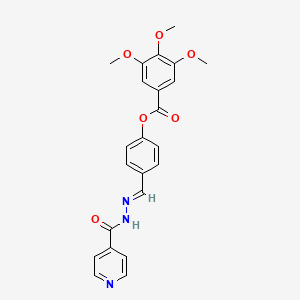
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in various biological processes. This compound has been shown to modulate the activity of various proteins, including kinases and transcription factors, which play a crucial role in cell signaling and gene expression.
Biochemical and Physiological Effects:
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate has several advantages and limitations for lab experiments. One of the main advantages is its unique properties, which make it suitable for various types of research. However, the synthesis of this compound can be challenging, and it may not be readily available in large quantities. Additionally, the compound may have limited solubility in certain solvents, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate. One potential direction is to study the compound's potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to investigate the compound's mechanism of action and identify specific targets for its activity. Additionally, further research is needed to optimize the synthesis of this compound and improve its availability for research purposes.
Conclusion:
In conclusion, 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate is a unique chemical compound that has been extensively studied for its potential applications in scientific research. This compound has several advantages and limitations for lab experiments and has been shown to have various biological activities. Future research on this compound is needed to further understand its mechanism of action and potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate involves the reaction of 4-(2-isonicotinoylhydrazono)phenyl 3,4,5-trimethoxybenzoate with a suitable reagent. The reaction is carried out under specific conditions to obtain the desired product. The synthesis of this compound has been extensively studied, and various methods have been developed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-29-19-12-17(13-20(30-2)21(19)31-3)23(28)32-18-6-4-15(5-7-18)14-25-26-22(27)16-8-10-24-11-9-16/h4-14H,1-3H3,(H,26,27)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXHJZFLOHPJBS-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B5870133.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B5870134.png)

![3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)

![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)
![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)

